Cas no 2199790-18-4 (6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine)

6-Methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine is a heterocyclic compound featuring a quinazoline core linked to a pyrimidine moiety via a piperidine spacer. This structure imparts potential biological activity, making it of interest in medicinal chemistry research, particularly in kinase inhibition studies. The compound's rigid quinazoline scaffold and flexible piperidine linker enhance binding affinity and selectivity for target proteins. Its pyrimidine component further contributes to interactions with enzymatic active sites. The methyl substitution on the pyrimidine ring may influence metabolic stability and solubility. This molecule serves as a valuable intermediate or lead compound in the development of therapeutic agents targeting cancer or inflammatory pathways.
6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine structure
2199790-18-4 structure
商品名:6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
CAS番号:2199790-18-4
MF:C18H20N6
メガワット:320.391602516174
CID:5461715

6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • 6-Methyl-N-[1-(4-quinazolinyl)-4-piperidinyl]-4-pyrimidinamine
    • 6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
    • インチ: 1S/C18H20N6/c1-13-10-17(21-11-19-13)23-14-6-8-24(9-7-14)18-15-4-2-3-5-16(15)20-12-22-18/h2-5,10-12,14H,6-9H2,1H3,(H,19,21,23)
    • InChIKey: NMSQCHJIEYCUDZ-UHFFFAOYSA-N
    • ほほえんだ: C1=NC(C)=CC(NC2CCN(C3=C4C(=NC=N3)C=CC=C4)CC2)=N1

6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6600-0842-40mg
6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
2199790-18-4
40mg
$140.0 2023-09-07
Life Chemicals
F6600-0842-2mg
6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
2199790-18-4
2mg
$59.0 2023-09-07
Life Chemicals
F6600-0842-100mg
6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
2199790-18-4
100mg
$248.0 2023-09-07
Life Chemicals
F6600-0842-15mg
6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
2199790-18-4
15mg
$89.0 2023-09-07
Life Chemicals
F6600-0842-10μmol
6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
2199790-18-4
10μmol
$69.0 2023-09-07
Life Chemicals
F6600-0842-5μmol
6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
2199790-18-4
5μmol
$63.0 2023-09-07
Life Chemicals
F6600-0842-5mg
6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
2199790-18-4
5mg
$69.0 2023-09-07
Life Chemicals
F6600-0842-10mg
6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
2199790-18-4
10mg
$79.0 2023-09-07
Life Chemicals
F6600-0842-20mg
6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
2199790-18-4
20mg
$99.0 2023-09-07
Life Chemicals
F6600-0842-2μmol
6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
2199790-18-4
2μmol
$57.0 2023-09-07

6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine 関連文献

6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amineに関する追加情報

Introduction to 6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine and Its Significance in Modern Medicinal Chemistry

The compound with the CAS number 2199790-18-4, specifically identified as 6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine, represents a fascinating subject of study in the realm of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential pharmacological properties and its role in the development of novel therapeutic agents. The structural composition of this compound, featuring a pyrimidine core linked to a piperidine moiety and a quinazoline substituent, positions it as a candidate for further exploration in drug discovery.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in medicinal chemistry. Among these, pyrimidine derivatives have been extensively studied for their biological activity. The presence of a methyl group at the 6-position and the specific arrangement of the quinazolin-4-yl and piperidin-4-yl groups contribute to the unique chemical and pharmacological profile of this compound. These structural elements not only influence its interactions with biological targets but also play a crucial role in determining its overall efficacy and selectivity.

In the context of contemporary drug development, the synthesis and characterization of such complex molecules are essential steps toward identifying new therapeutic interventions. The CAS number 2199790-18-4 serves as a unique identifier for this compound, facilitating its recognition and study within the scientific community. The synthesis of 6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. These synthetic strategies often employ advanced techniques such as palladium-catalyzed cross-coupling reactions, which are pivotal in constructing the desired heterocyclic framework.

The pharmacological potential of this compound has been explored through various experimental approaches. Preclinical studies have indicated that molecules with similar structural motifs may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, quinazoline derivatives are known to interact with kinases and other targets relevant to cancer therapy. The presence of a piperidine ring enhances solubility and bioavailability, which are critical factors for drug-like properties. Consequently, 6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine represents a promising candidate for further investigation in oncology and other therapeutic areas.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. By leveraging computational methods such as molecular docking, researchers can predict how this molecule interacts with biological targets at the atomic level. These insights can guide modifications to optimize potency, selectivity, and pharmacokinetic properties. The integration of experimental data with computational modeling has become an indispensable approach in modern drug discovery, enabling more efficient identification of lead compounds.

The role of CAS number 2199790-18-4 extends beyond mere identification; it provides a standardized reference point for researchers worldwide. This ensures consistency in reporting and facilitates collaboration across different laboratories. Additionally, the documentation associated with this CAS number often includes valuable information about synthetic routes, spectroscopic data, and literature references, which are essential for researchers embarking on new projects.

Recent publications have highlighted the growing interest in quinazoline-based compounds due to their diverse biological activities. For example, studies have demonstrated that certain quinazoline derivatives exhibit antimicrobial properties by interfering with bacterial DNA replication. Similarly, modifications to the pyrimidine core have led to compounds with anti-inflammatory effects. These findings underscore the versatility of this structural class and reinforce the rationale for exploring derivatives like 6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-y]pyrimidin]-4-amine.

The development of novel therapeutic agents is often hindered by challenges such as drug resistance and adverse side effects. However, compounds like this one offer a ray of hope by providing new chemical entities that may circumvent existing limitations. The integration of traditional medicinal chemistry principles with cutting-edge technologies has accelerated the pace at which new drugs are discovered and developed. This synergy between experimental chemistry and computational biology is essential for addressing complex diseases effectively.

In conclusion,6-methyl-N-[1-(quinazolin]-4-ylo-piperidin]-[1]-pyrimidin]-[1]-amine (CAS number 2199790--18--84) stands as a testament to the ingenuity and perseverance of medicinal chemists striving to develop innovative treatments for human diseases. Its unique structural features make it an attractive candidate for further exploration, particularly in areas such as oncology where new therapeutic strategies are urgently needed.`

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